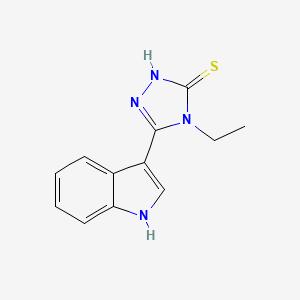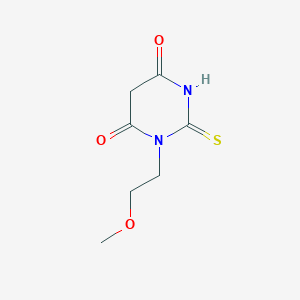
1-(2-methoxyethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as METD, is a synthetic compound with potential therapeutic applications. It belongs to the class of thioxodihydropyrimidines and has been studied extensively for its biological properties.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
Research has delved into the nonlinear optical properties of styryl dyes derived from thiobarbituric acid (TBA) derivatives, demonstrating their potential as materials for optical device applications. For example, studies on the third-order nonlinear optical properties revealed these compounds' promise due to their significant two-photon absorption phenomenon, highlighting their utility in developing nonlinear optical materials (Shettigar et al., 2009).
Hydrogen-Bonding Patterns and Crystal Structure
The hydrogen-bonding patterns and crystal structure of TBA derivatives have been extensively studied, providing insights into their molecular configurations and stability. Research on thiobarbituric acid derivatives, including 1,3-diethyl variants, has confirmed the formation of intramolecular hydrogen bonds, indicating a stabilization mechanism that could have implications for pharmaceutical applications and material science (Sharma et al., 2018).
Synthesis and Applications in Heterocyclic Chemistry
TBA derivatives have been central to synthesizing novel heterocyclic compounds, demonstrating their versatility in creating pharmacologically relevant structures. This includes the development of push-pull butadienes, indicating a methodological advancement in synthesizing donor-acceptor butadiene dyes, which could be beneficial for photovoltaic applications and molecular electronics (Francos & Cadierno, 2022).
Antibacterial and Anti-Inflammatory Agents
The potential of TBA derivatives as antibacterial and anti-inflammatory agents has been explored, with several studies synthesizing new compounds and evaluating their efficacy. This research contributes to the search for novel therapeutic agents, demonstrating these derivatives' potential in medical and pharmaceutical research (Saeed et al., 2014).
Synthesis of HIV Integrase Inhibitor-like Frameworks
Efforts to synthesize HIV integrase inhibitor-like frameworks have led to the development of pyrano[2,3-d:6,5-d’]dipyrimidines, showcasing the role of TBA derivatives in creating compounds with potential antiviral activities. This highlights their importance in developing new antiviral agents and contributing to the fight against HIV (Rimaz et al., 2019).
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-12-3-2-9-6(11)4-5(10)8-7(9)13/h2-4H2,1H3,(H,8,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSVFBQRKXSBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CC(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
CAS RN |
560995-25-7 |
Source


|
| Record name | 1-(2-methoxyethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

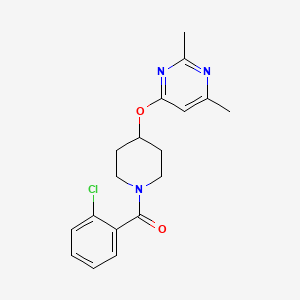
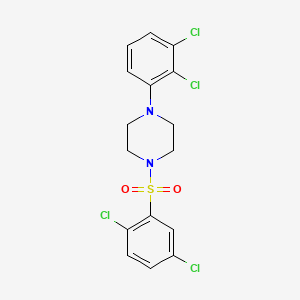
![1-(benzo[d]oxazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2555047.png)
![(1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2555051.png)
![2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2555052.png)


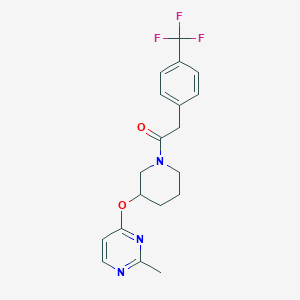
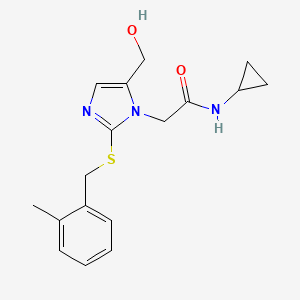
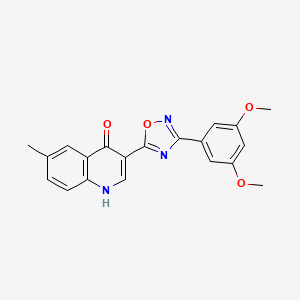
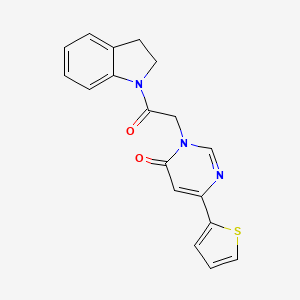
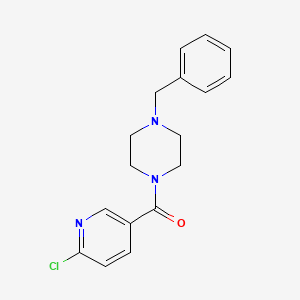
![N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2555066.png)
